![molecular formula C7H7NO B055237 2,3-二氢呋喃[2,3-c]吡啶 CAS No. 117103-45-4](/img/structure/B55237.png)

2,3-二氢呋喃[2,3-c]吡啶

描述

2,3-Dihydrofuro[2,3-c]pyridine is a useful research compound. Its molecular formula is C7H7NO and its molecular weight is 121.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Dihydrofuro[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydrofuro[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物学评价和合成

功能化的2,3-二氢呋喃[3,2-c]香豆素 (DHFCs),是2,3-二氢呋喃[2,3-c]吡啶的衍生物,已经使用环保高效的一锅绿色多组分方法合成 . 合成的DHFC衍生物已显示出在低微摩尔范围内与人血清白蛋白 (HSA)(最丰富的血清蛋白)结合的能力 . 这反映了合成化合物的良好吸收、分布、代谢和排泄特性,这可以进一步预见其在治疗应用方面的潜力 .

药物化学

包括2,3-二氢呋喃[2,3-c]吡啶在内的稠合吡啶衍生物在药物设计和药物化学中越来越受关注 . 它们存在于具有抗结核、抗菌、抗真菌、抗炎和抗疟疾活性的物质的结构中 . 它们还对包含它们的化合物的溶解度、极性、亲脂性和氢键能力等性质产生积极影响 .

抗病毒和抗癌应用

许多药物,特别是抗病毒和抗癌药物,在结构上与腺嘌呤和鸟嘌呤等 DNA 碱基相似 . 这一关键因素解释了它们的有效性。 包括2,3-二氢呋喃[2,3-c]吡啶在内的稠合吡啶衍生物是这些结构的一部分 .

呋喃吡啶

呋喃吡啶,是2,3-二氢呋喃[2,3-c]吡啶的衍生物,已被用于各种生物活性,如降压和抗菌 . 例如,西克列他宁是一种具有呋喃吡啶骨架的利尿剂,用于治疗高血压

作用机制

Target of Action

Similar compounds, such as 2,3-dihydrofuro[2,3-b]pyridine derivatives, have been found to interact with nicotinic receptors . They are part of the naturally occurring nicotinic receptor agonist phantasmidine, as well as synthetic agonists of nicotinic receptors . Nicotinic receptors play a crucial role in the nervous system, mediating the effects of acetylcholine, a neurotransmitter.

Pharmacokinetics

A related compound, functionalized 2,3-dihydrofuro[3,2-c]coumarins, has been found to bind human serum albumin (hsa), the most abundant serum protein, in the low micromolar ranges . This suggests a suitable absorption, distribution, metabolism, and elimination profile for these types of compounds .

安全和危害

未来方向

The development of new methods for the synthesis of 2,3-Dihydrofuro[2,3-c]pyridine derivatives is important due to their potential therapeutic usage . The application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions are some of the future directions in this field .

生化分析

Biochemical Properties

2,3-Dihydrofuro[2,3-c]pyridine has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown significant anticancer activity

Cellular Effects

It has been suggested that it may disrupt key cellular signaling pathways, potentially influencing cell function, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,3-Dihydrofuro[2,3-c]pyridine is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2,3-dihydrofuro[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-3-8-5-7-6(1)2-4-9-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPUQTKHWNOJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

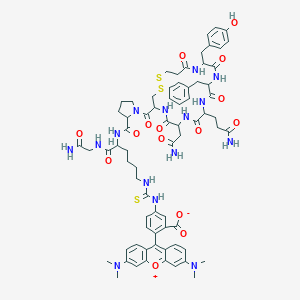

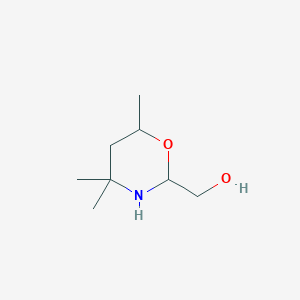

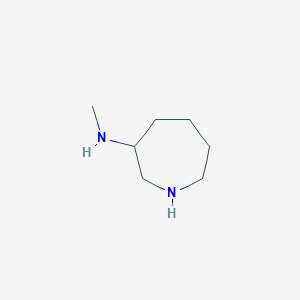

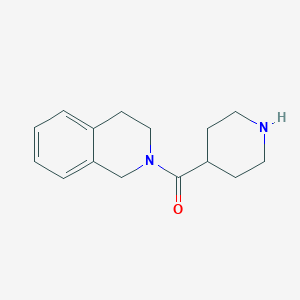

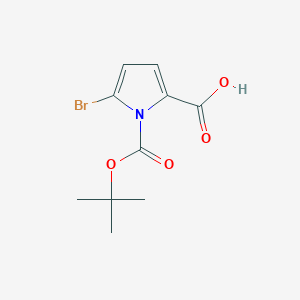

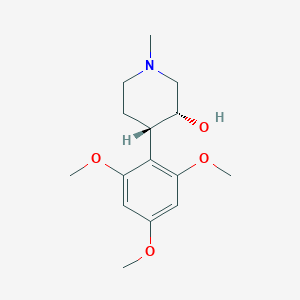

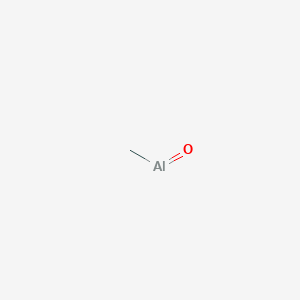

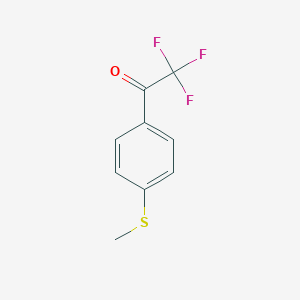

Feasible Synthetic Routes

Q1: What makes N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines interesting for pharmaceutical research?

A1: Research indicates that N-substituted 3-aminomethyl-2,3-dihydrofuro[2,3-c]pyridines demonstrate potent activity as serotonergic ligands []. This suggests their potential as therapeutic agents targeting the serotonergic system, which plays a crucial role in various physiological processes including mood, sleep, and appetite.

Q2: How are 4-propenyl-α4-norpyridoxols synthesized, and what is their relation to 2,3-dihydrofuro[2,3-c]pyridine?

A2: 4-Propenyl-α4-norpyridoxols can be synthesized through a series of reactions, including a Claisen rearrangement of 3-O-allyl-α4-norpyridoxol derivatives []. This rearrangement leads to both ortho- and para-Claisen products. Notably, the ortho-Claisen rearrangement products can be further transformed into 2,3-dihydrofuro(2,3-c)pyridine derivatives [].

Q3: Were the synthesized 4-propenyl-α4-norpyridoxols found to have any notable biological activity?

A3: While the synthesis and transformation of these compounds are significant, the 4-propenyl-α4-norpyridoxols did not exhibit significant anticoccidial activity []. This highlights the importance of exploring structure-activity relationships within this class of compounds to identify derivatives with desired biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)